3-(2,2-difluoroethenyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-difluoroethenyl)-1-benzothiophene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core with a difluoroethenyl group attached, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethenyl)-1-benzothiophene typically involves the introduction of the difluoroethenyl group to the benzothiophene core. One common method is through the reaction of benzothiophene with a difluoroethenylating agent under specific conditions. For instance, the use of difluoromethylation reagents has been explored for this purpose .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-difluoroethenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoroethenyl group.
Substitution: The compound can undergo substitution reactions, where the difluoroethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethenyl-substituted benzothiophene oxides, while substitution reactions can produce a variety of functionalized benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2-difluoroethenyl)-1-benzothiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,2-difluoroethenyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2,2-difluoroethenyl)-1-benzothiophene include:
3-(2,2-difluoroethenyl)benzoic acid: Another compound with a difluoroethenyl group attached to a benzene ring.
4-(2,2-difluoroethenyl)-1,3-benzothiazole: A benzothiazole derivative with a difluoroethenyl group.
Uniqueness
What sets this compound apart is its benzothiophene core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C10H6F2S |
---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-(2,2-difluoroethenyl)-1-benzothiophene |
InChI |
InChI=1S/C10H6F2S/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6H |
InChI-Schlüssel |
DDKLKKYLIGZDIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.